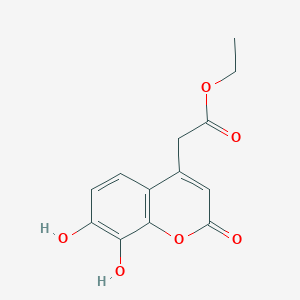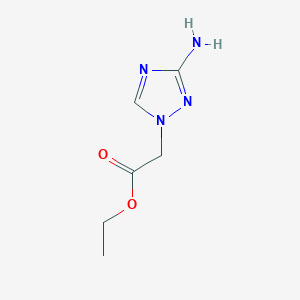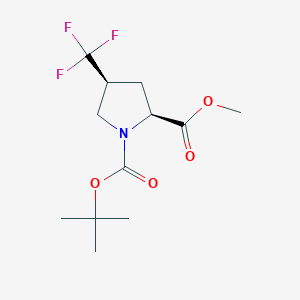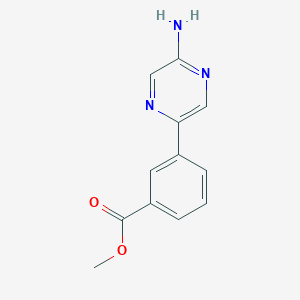![molecular formula C12H21ClN2O3 B1461090 2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride CAS No. 1803567-38-5](/img/structure/B1461090.png)
2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride
説明
“2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride” is a chemical compound with the CAS Number: 1803567-38-5 . It has a molecular weight of 276.76 g/mol . The compound is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-(cyclopentylamino)acetamido)pent-4-enoic acid hydrochloride . The InChI code is 1S/C12H20N2O3.ClH/c1-2-5-10(12(16)17)14-11(15)8-13-9-6-3-4-7-9;/h2,9-10,13H,1,3-8H2,(H,14,15)(H,16,17);1H .科学的研究の応用
Synthetic Pathways and Chemical Reactivity
Studies have demonstrated innovative synthetic pathways and the reactivity of compounds structurally related to the subject chemical. For instance, El-Hashash and Rizk (2013) explored the behavior of 4-(4-acetylaminophenyl)-4-oxo-but-2-enoic acid towards nucleophiles, leading to the synthesis of various N-heterocycles, showcasing the compound's versatility as a precursor for heterocyclic derivatives (El-Hashash & Rizk, 2013). Similarly, the synthesis of AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide highlights the utility of related compounds in polymer science (Begunov & Valyaeva, 2015).
Potential Biological Activities
Research into the biological activities of structurally related compounds has uncovered their potential in medical applications. Yusov et al. (2019) studied the synthesis and analgesic and anti-inflammatory activities of certain hydrochloride derivatives, suggesting their utility in developing new pain relief and anti-inflammatory drugs (Yusov et al., 2019).
Advanced Oxidation Chemistry
The advanced oxidation chemistry of paracetamol, a structurally related compound, was investigated to understand its degradation pathways and the formation of nitrogenous breakdown products (Vogna et al., 2002). This study provides insights into the environmental impact and degradation behavior of pharmaceutical compounds.
Synthesis of Clickable Polylactide Precursors
The synthesis of 2-hydroxy-4-pentynoic acid, a precursor for 'clickable' polylactide, demonstrates the role of related compounds in creating functional polymers with tailored properties for various applications (Zhang, Ren, & Baker, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
特性
IUPAC Name |
2-[[2-(cyclopentylamino)acetyl]amino]pent-4-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.ClH/c1-2-5-10(12(16)17)14-11(15)8-13-9-6-3-4-7-9;/h2,9-10,13H,1,3-8H2,(H,14,15)(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWQHGMWVXAUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)CNC1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1461009.png)


![1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1461015.png)
![methyl N-[2-(1H-pyrrol-1-yl)ethyl]glycinate](/img/structure/B1461016.png)
![Methyl 3-(2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-YL)propanoate](/img/structure/B1461017.png)



![5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1461024.png)


